Structural Determinant: 8-Pyrrolidin-1-ylmethyl Substitution Enables MAO-A Selectivity
The presence of a basic pyrrolidin-1-ylmethyl side chain at the coumarin core is a key determinant for MAO-A selectivity. In the 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-one series, compounds lacking this basic amine exhibit preferential MAO-B inhibition, whereas introduction of the pyrrolidin-1-ylmethyl group redirects selectivity toward MAO-A [1]. For instance, 6-hydroxy-3-(pyrrolidin-1-ylmethyl)chromen-2-one (compound 19) showed an IC50 of 1.46 µM against human MAO-A with significant selectivity over MAO-B [1]. The target compound possesses the analogous pyrrolidin-1-ylmethyl motif at the C8 position and is therefore predicted by class-level SAR to favor MAO-A engagement, setting it apart from simple 3-(4-methoxyphenyl)coumarins that lack this basic moiety and are known MAO-B inhibitors (IC50 0.76 µM for 3-(4-methoxyphenyl)-2H-chromen-2-one) .
| Evidence Dimension | Predicted MAO isoform selectivity based on pyrrolidin-1-ylmethyl substitution |
|---|---|
| Target Compound Data | Contains C8 pyrrolidin-1-ylmethyl (predicted MAO-A bias per class SAR) |
| Comparator Or Baseline | 3-(4-Methoxyphenyl)-2H-chromen-2-one: lacks pyrrolidin-1-ylmethyl; MAO-B IC50 = 0.76 µM |
| Quantified Difference | Isoform selectivity inverted (MAO-A vs. MAO-B) based on class-level SAR; target compound MAO-A IC50 not yet experimentally determined |
| Conditions | Class inference from human recombinant MAO-A/B assays (Mattsson et al., 2014) vs. 3-(4-methoxyphenyl)-2H-chromen-2-one MAO-B inhibition data |
Why This Matters
The C8 pyrrolidin-1-ylmethyl substituent is the principal structural feature differentiating this compound from simple 3-(4-methoxyphenyl)coumarins and is expected to switch MAO isoform selectivity from MAO-B to MAO-A, which is critical for neurological target-panel design.
- [1] Mattsson C, Svensson P, Sonesson C. A novel series of 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones as selective monoamine oxidase (MAO) A inhibitors. Eur J Med Chem. 2014;73:177-186. doi:10.1016/j.ejmech.2013.11.035 View Source
